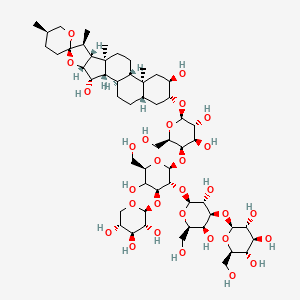
1,2-Bis(isopropil)naftaleno
Descripción general
Descripción
1,2-Bis(isopropyl)naphthalene is a chemical compound with the molecular formula C16H20 . It is one of the isomers of Diisopropylnaphthalene (DIPN) . It has been used as a plant growth regulator which inhibits the sprouting of potatoes during storage .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(isopropyl)naphthalene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis
1,2-Bis(isopropyl)naphthalene has the molecular formula C16H20 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
1,2-Bis(isopropil)naftaleno: Aplicaciones de Investigación Científica
- El this compound se ha utilizado para mejorar las propiedades de los polímeros. Por ejemplo, su incorporación en poliimidas ha demostrado aumentar la rigidez de la cadena principal polimérica e interrumpir el empaquetamiento de las cadenas, lo que lleva a mayores permeabilidades de gas .
- Es probable que este compuesto se libere al medio ambiente a partir del uso en interiores en materiales de larga duración con bajas tasas de liberación, como pisos, muebles, juguetes y equipos electrónicos. También se utiliza en materiales de exterior como materiales de construcción y edificación .
- En química analítica, el this compound se puede analizar mediante métodos de cromatografía líquida de alta resolución (HPLC) de fase inversa, que son esenciales para el control de calidad y la investigación en diversos campos .
- El compuesto juega un papel en la isopropilación del naftaleno por isopropanol sobre diferentes catalizadores, lo que es un proceso significativo en la producción de varios productos químicos .
- Los análogos basados en tiofeno, que se pueden sintetizar utilizando compuestos como el this compound, son una clase de compuestos biológicamente activos con una variedad de efectos biológicos .
- Debido a su estabilidad y baja tasa de liberación, el this compound se utiliza en materiales de construcción de larga duración que contribuyen a las prácticas de construcción sostenible .
- Sirve como agente aglutinante en pinturas y recubrimientos, que son cruciales para fines de protección y estética en diversas industrias .
Ciencia de Materiales: Mejora de las Propiedades de los Polímeros
Ciencia Ambiental: Aplicaciones de Materiales de Interior y Exterior
Química Analítica: Desarrollo de Métodos de HPLC
Síntesis Química: Isopropilación de Naftaleno
Investigación Biológica: Síntesis de Derivados de Tiofeno
Materiales de Construcción: Uso de Larga Duración
Pinturas y Recubrimientos: Agente Aglutinante
Sistemas de Refrigeración: Líquidos Refrigerantes
Safety and Hazards
Mecanismo De Acción
Target of Action
1,2-Bis(isopropyl)naphthalene, also known as Bis(isopropyl)naphthalene, is a chemical compound that has been identified for its potential hazards. It is classified as an aspiration hazard and is very toxic to aquatic life with long-lasting effects . .
Mode of Action
It is known that the compound can cause pollution of watercourses when spilled . This suggests that it may interact with biological systems in a way that disrupts normal function, particularly in aquatic environments.
Biochemical Pathways
Given its classification as an environmental hazard, it is likely that it interferes with normal biochemical processes in organisms, particularly those in aquatic environments .
Pharmacokinetics
It is known that the compound can cause pollution of watercourses when spilled , suggesting that it may have significant environmental persistence and bioavailability.
Result of Action
It is known to be very toxic to aquatic life with long-lasting effects . This suggests that it may cause significant harm to organisms at the molecular and cellular level, particularly in aquatic environments.
Action Environment
1,2-Bis(isopropyl)naphthalene is known to be hazardous in both indoor and outdoor environments. It is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) and outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) .
Propiedades
IUPAC Name |
1,2-di(propan-2-yl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUKWGFWINVWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240682 | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94133-79-6 | |
| Record name | 1,2-Diisopropylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94133-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-bis(isopropyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Bis(isopropyl)naphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















